Product packaging for Sirius red F3B hexaanion(Cat. No.:)

Sirius red F3B hexaanion

Cat. No.: B1239346
M. Wt: 1235.1 g/mol
InChI Key: IUNAENBIEJRAKZ-UHFFFAOYSA-H
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Description

Contextualization within Histochemical Dyes

Within the broad category of histochemical dyes, Sirius Red F3B is classified as a direct dye. It is renowned for its use in the Picro-Sirius Red staining method, a technique that has become a gold standard for observing collagen fibers. morphisto.detandfonline.commorphisto.de This method offers superior specificity and sensitivity compared to older techniques like Van Gieson's stain, as it stains all forms of collagen, including thin reticular fibers and basement membranes, with a vibrant red color. tandfonline.comresearchgate.net When viewed under polarized light, collagen stained with Picro-Sirius Red exhibits a characteristic birefringence, with thicker type I collagen fibers appearing yellow to red, and thinner type III collagen fibers appearing green. pubcompare.aitaylorandfrancis.com This property is invaluable for studying the architecture of collagen networks in both normal and pathological tissues, such as in the investigation of fibrosis. wikipedia.orgnih.gov

Historical Development and Significance in Biological Staining Research

The Picro-Sirius Red combination was first introduced to the scientific community in 1964 by the histochemist Holde Puchtler and her colleagues. tandfonline.com This development provided a simpler and more effective method for collagen visualization than previously available techniques. tandfonline.com The method was further refined and popularized by Junqueira and colleagues, whose protocol is now widely adopted in research. tandfonline.comresearchgate.net

Despite its early introduction, formal standards for the dye's identification and testing were not established until much later. In 2011, the Biological Stain Commission (BSC), a nonprofit organization dedicated to quality control of staining agents, set certification procedures for Sirius Red F3B. tandfonline.comresearchgate.net This was a significant milestone, ensuring that researchers use the correct and effective form of the dye, as other dyes with similar names may not be suitable for the Picro-Sirius Red technique. tandfonline.com BSC-certified dye is tested for its characteristic absorption spectrum and its performance in staining both collagen and amyloid. uts.edu.aunih.govscribd.com

Chemical Characterization and Nomenclature in Research Contexts

Sirius Red F3B is known by several names in scientific and industrial contexts, including Direct Red 80, C.I. 35780, and Sirius Red F3B. stainsfile.comuts.edu.au Its systematic IUPAC name is Hexasodium (3E)-4-oxo-7-[[(6E)-5-oxo-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate. wikipedia.org

Chemical Properties of Sirius Red F3B

Property Value
Chemical Formula C₄₅H₂₆N₁₀Na₆O₂₁S₆ wikipedia.orgstainsfile.com
Molecular Weight 1373.07 g/mol wikipedia.orgsigmaaldrich.com
CAS Number 2610-10-8 wikipedia.org
Colour Index Name Direct Red 80 stainsfile.com

| Colour Index Number | 35780 stainsfile.com |

Sirius Red F3B is structurally classified as a polyazo dye. uts.edu.aunih.govresearchgate.net This classification stems from the presence of multiple azo groups (-N=N-) in its molecular structure, which act as the chromophore responsible for its red color. biorxiv.org

The term "hexaanion" refers to the six negatively charged sulfonate (-SO₃⁻) groups distributed across the molecule. In its solid form, these negative charges are balanced by six sodium cations (Na⁺), as reflected in its chemical formula. wikipedia.orgbiorxiv.org These numerous anionic groups are a key feature of the dye, playing a critical role in its interaction with biological molecules. biorxiv.org

The efficacy of Sirius Red F3B as a stain for collagen is directly related to its specific structural features. The molecule is large and has an elongated, planar structure. biorxiv.orgbiorxiv.org This linearity allows it to align parallel to the long axis of collagen fibrils.

The binding mechanism involves a combination of forces:

Ionic Interactions : The acidic environment created by picric acid in the Picro-Sirius Red solution (around pH 2) protonates the basic amino acid residues (like lysine (B10760008) and arginine) in collagen. biorxiv.org This results in positively charged sites on the collagen molecule, which then form strong electrostatic bonds with the six negatively charged sulfonate groups of the Sirius Red F3B hexaanion. biorxiv.orgbiorxiv.org

Hydrogen Bonding and Van der Waals Forces : The extended, planar shape of the dye molecule facilitates the formation of multiple hydrogen bonds and van der Waals interactions along the length of the collagen fibril. biorxiv.org

This multipoint attachment ensures that the dye is firmly bound to the collagen, resisting removal during washing steps and resulting in a highly specific and stable stain. biorxiv.org

Absorption Characteristics of Sirius Red F3B

Peak Type Wavelength (nm)
Main Visible Peak 528-529 nm uts.edu.aunih.govscience.govsigmaaldrich.com
Visible Shoulder ~500 nm uts.edu.aunih.govscience.govsigmaaldrich.com
UV Peak 1 372 nm uts.edu.aunih.govscience.govsigmaaldrich.com
UV Peak 2 281-282 nm uts.edu.aunih.govscience.govsigmaaldrich.com

| UV Peak 3 | 230-235 nm uts.edu.aunih.govscience.govsigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H26N10O21S6-6 B1239346 Sirius red F3B hexaanion

Properties

Molecular Formula

C45H26N10O21S6-6

Molecular Weight

1235.1 g/mol

IUPAC Name

4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C45H32N10O21S6/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)/p-6

InChI Key

IUNAENBIEJRAKZ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Molecular and Supramolecular Interaction Mechanisms

Principles of Dye-Substrate Interaction

The binding of Sirius Red F3B to substrates is not a simple, single-mode process. It involves a combination of electrostatic forces and hydrogen bonding, the prominence of which is heavily influenced by the surrounding solution conditions.

Sirius Red F3B is a polyazo, anionic dye characterized by the presence of multiple sulfonic acid groups. ethosbiosciences.comebi.ac.uk These groups are strong acids and are negatively charged (anionic) in solution, providing the primary basis for electrostatic interactions. nih.govresearchgate.net The binding mechanism involves an ionic reaction between these negatively charged sulfonic acid groups and the positively charged basic amino acid residues found in proteins. ethosbiosciences.comscholaris.canih.gov Studies have demonstrated that proteins rich in basic amino acids, such as poly-lysine and poly-arginine, show intense staining with Sirius Red, confirming the role of electrostatic forces. nih.gov

In addition to ionic bonding, hydrogen bonding plays a significant role, particularly in the staining of amyloid. stainsfile.com The binding of direct dyes like Sirius Red F3B to amyloid is attributed to the formation of hydrogen bonds between the dye molecules and the amyloid fibril structure. stainsfile.com This ordered alignment of dye molecules, facilitated by hydrogen bonding, creates a "pseudocrystal" structure, which is responsible for the characteristic birefringence observed under polarized light. stainsfile.comscribd.com The conditions of staining can be manipulated to favor one mechanism over the other; for instance, using an alkaline solution can suppress the ionization of tissue proteins, thereby reducing electrostatic background staining and enhancing the specificity of hydrogen-bond-based staining for amyloid. stainsfile.com

The binding characteristics of Sirius Red F3B are highly sensitive to the chemical environment, specifically the pH and ionic strength of the solution. mdpi-res.comaip.org An acidic environment is crucial for the strong electrostatic binding of the dye to collagen. nih.gov The low pH of the standard Picro-Sirius Red staining solution (picric acid is a strong acid) ensures that the basic amino acid side chains in collagen are protonated (positively charged), maximizing their attraction to the anionic dye molecules. nih.govemory.edu Shifting the pH away from this optimal acidic range can decrease the binding capacity of the dye. mdpi-res.comnih.gov For instance, in alkaline environments, the immobilization of Sirius Red F3B decreases significantly as free mobile particles of the dye predominate. mdpi-res.com

Ionic strength also critically affects binding, primarily by influencing the substrate itself. Studies on collagen type II fibrillization show that the assembly of collagen triple helices into fibrils is strongly dependent on salt concentration. aip.org While fibril formation occurs readily at low ionic strengths (e.g., 0.06 M), increasing the ionic strength to 250 mM or higher can completely inhibit the assembly of collagen fibrils. aip.org Since Sirius Red F3B preferentially binds to the organized structure of fibrillar collagen, conditions that prevent fibril formation will consequently prevent dye binding. aip.orgchondrex.com

Table 1: Influence of Solution Environment on Sirius Red F3B Binding
ParameterConditionEffect on BindingPrimary Mechanism AffectedReference
pHAcidic (e.g., in Picrosirius solution)Strong binding to collagenEnhances electrostatic attraction nih.gov
pHNeutralStrong immobilization/bindingElectrostatic attraction still effective mdpi-res.com
pHAlkaline (>10)Decreased binding; dye remains mobileReduces protonation of basic amino acids, weakening electrostatic interaction stainsfile.commdpi-res.comscience.gov
Ionic StrengthLow (e.g., 0.06 M)High collagen fibril formation, enabling strong dye bindingFavors substrate (collagen fibril) assembly aip.org
Ionic StrengthHigh (e.g., >0.25 M)Inhibition of collagen fibril formation, preventing dye bindingDisrupts electrostatic interactions necessary for substrate assembly aip.org

Selective Affinity for Fibrillar Collagen

Sirius Red F3B is renowned for its high affinity and specificity for fibrillar collagens when used in the Picro-Sirius Red method. nih.govmdpi.com This selectivity arises from a combination of the dye's molecular geometry and its chemical reactivity with the unique, repeating structure of collagen.

The key to the intense staining and, most notably, the enhanced birefringence of collagen stained with Picro-Sirius Red lies in the parallel alignment of the dye molecules with the collagen fibers. ethosbiosciences.comresearchgate.net Sirius Red F3B is an elongated, linear molecule. nih.gov This geometry allows the dye molecules to align themselves parallel to the long axis of the fibrillar collagen structure. ethosbiosciences.comnih.gov This co-alignment of multiple dye molecules along a single collagen fibril enhances the natural birefringence of the collagen, causing it to appear brightly colored (typically yellow, orange, or green) under polarized light. scribd.comresearchgate.netnih.gov This phenomenon is not merely additive; the oriented binding of the dye creates a highly ordered crystalline-like structure that interacts strongly with polarized light. researchgate.net This specific, structure-based interaction is why Picro-Sirius Red combined with polarization microscopy is considered a highly specific method for detecting fibrillar collagen. nih.govnih.gov

The initial attachment of Sirius Red F3B to collagen is driven by electrostatic interactions with specific amino acid residues. ethosbiosciences.com Collagen is rich in basic amino acids, which carry a positive charge at acidic pH. aip.orgnih.gov The sulfonic acid groups (-SO₃⁻) of the dye are strongly attracted to the positively charged ε-amino groups of lysine (B10760008) and the guanidinium (B1211019) groups of arginine residues within the collagen molecule. ethosbiosciences.comnih.gov Studies using various poly-amino acids have confirmed that Sirius Red binds intensely to poly-lysine and poly-arginine, but not to acidic or neutral poly-amino acids, demonstrating the specificity of this interaction. nih.gov Approximately 18% of the amino acid sequence in collagen type II is ionizable, with a significant number of these being the basic residues responsible for binding the dye. aip.org

Table 2: Interaction of Sirius Red F3B with Collagen Amino Acid Residues
Interacting Group on Sirius Red F3BInteracting Amino Acid Residue in CollagenType of InteractionSignificanceReference
Sulfonic Acid Group (-SO₃⁻)Lysine (ε-amino group, -NH₃⁺)Electrostatic (Ionic)Primary binding site for the dye molecule. ethosbiosciences.comnih.gov
Sulfonic Acid Group (-SO₃⁻)Arginine (Guanidinium group)Electrostatic (Ionic)Primary binding site for the dye molecule. ethosbiosciences.comnih.gov
Sulfonic Acid Group (-SO₃⁻)HistidineElectrostatic (Ionic)Contributes to overall binding. nih.gov

Interactions with Amyloid Structures

Sirius Red F3B is also used to stain amyloid deposits, where its binding mechanism shares similarities with that of Congo Red. basicmedicalkey.comstainsfile.com The interaction is not primarily based on the collagen-specific electrostatic attraction but rather on the formation of non-covalent bonds with the β-sheet conformation characteristic of amyloid fibrils. stainsfile.comperiodikos.com.br

The primary binding force is believed to be hydrogen bonding between the dye molecules and the amyloid protein structure. stainsfile.com Similar to its interaction with collagen, the linear Sirius Red F3B molecules align themselves in an ordered, parallel fashion along the amyloid fibrils. periodikos.com.br This oriented arrangement is responsible for the green birefringence that stained amyloid deposits exhibit when viewed with crossed polarizers, a diagnostic feature for amyloidosis. stainsfile.comstainsfile.com It is important to use Sirius Red F3B for this purpose, as other variants like Sirius Red 4B are not suitable for amyloid demonstration. stainsfile.comstainsfile.com

Role of Beta-Pleated Sheet Conformation in Dye Binding

The enhanced birefringence observed when collagen is stained with Picrosirius Red (a solution of Sirius Red F3B in picric acid) is attributed to the highly organized, parallel alignment of the dye molecules with the fibrillary protein structure. researchgate.net Beta-pleated sheets are regular protein secondary structures consisting of beta strands linked laterally by hydrogen bonds, forming a twisted, pleated sheet. wikipedia.org This extended conformation makes them resistant to stretching. wikipedia.org The long, planar molecules of Sirius Red F3B align themselves parallel to the long axis of the fibrillar collagen molecules. This co-alignment is responsible for the significant increase in the natural birefringence of collagen, making it easily detectable with polarizing microscopy. researchgate.net While strongly associated with fibrillary collagens, this binding mechanism is not exclusive. The supramolecular association of β-sheets is also a key feature in the formation of amyloid fibrils, which are also stained by Sirius Red F3B, indicating the dye's affinity for this type of protein conformation. wikipedia.orgstainsfile.com

Pseudocrystal Formation Theory

The intense birefringence resulting from Sirius Red F3B staining is explained by the "pseudocrystal formation theory." This theory posits that the dye molecules, which are long and straight, bind to the protein substrate in a highly ordered manner, essentially forming a crystalline-like aggregate. This interaction is dependent on hydrogen bonding between the dye and the protein. stainsfile.com The result is a "pseudocrystal" where the dye molecules are co-aligned with the oriented protein chains, such as those in collagen fibrils. This ordered arrangement of dye molecules dramatically enhances the optical anisotropy (birefringence) of the stained structure. periodikos.com.br This phenomenon is particularly useful for distinguishing different types of collagen, as the thickness and packing of the fibers influence the resulting polarization colors, with larger fibers appearing yellow or orange and thinner fibers appearing green. researchgate.netlabomoderne.com

Broader Substrate Interactions and Specificity Considerations

While renowned for its specificity towards collagen, research indicates that Sirius Red F3B can interact with other biological structures, necessitating methodological refinements to ensure accurate interpretation in research settings.

Engagement with Intermediate Filaments and Chromosomal Scaffolds

Studies have demonstrated that Picrosirius Red-induced birefringence is not entirely specific to collagen. The stain can also bind to other filamentous structures, notably intermediate filaments (IFs) and chromosomal scaffolds. periodikos.com.br Research on neuroblastoma cells has shown that intracellular birefringence induced by Sirius Red could not be eliminated by treatments that disrupt microtubules or microfilaments, but was consistent with the presence of parallelly-arranged intermediate filaments. periodikos.com.br This suggests that the dye molecules bind to IFs in an axiparallel manner, similar to their binding with collagen. periodikos.com.br

Furthermore, when applied to mitotic chromosomes, Sirius Red F3B induces birefringence, suggesting that the dye molecules bind to the spatially oriented chromosome scaffold. periodikos.com.br While the precise binding target—whether the scaffold itself or associated histone proteins—remains a subject of investigation, the phenomenon indicates that the dye's binding is related to the highly ordered organization of the structure. periodikos.com.br These findings highlight that the optical anisotropy induced by Sirius Red is linked to the parallel arrangement of protein structures rather than being exclusive to collagen. periodikos.com.br

Table 1: Observed Birefringence of Sirius Red F3B with Various Biological Structures

Biological StructureObservationImplicationReference(s)
Collagen Fibrils Strong yellow, orange, or green birefringence under polarized light.Dye molecules align parallel to fibril axis, enhancing natural birefringence. labomoderne.com, researchgate.net
Intermediate Filaments Intense birefringence observed in axon-like processes.Dye binds in an axiparallel manner to parallelly-arranged IFs. periodikos.com.br
Mitotic Chromosomes Birefringence induced in stained chromosomes.Dye binds to the ordered structure of the chromosome scaffold. periodikos.com.br
Basement Membranes Stained red but are not birefringent.Contains non-fibrillary (Type IV) collagen without aligned protein bundles. researchgate.net

Methodological Refinements for Enhanced Specificity in Research

Given the potential for non-specific binding, several methodological refinements have been developed to improve the accuracy and specificity of Sirius Red F3B staining in research.

One critical parameter is staining time. An incubation period of one hour in the Picrosirius Red solution is recommended to achieve near-equilibrium staining, ensuring consistent and reproducible results. labomoderne.comemory.edu Shorter staining times are advised against, as they may not yield reliable coloration. labomoderne.comemory.edu Following staining, washing the sections in acidified water helps to remove non-specifically bound dye. emory.eduuni-freiburg.de

For quantitative analysis, digital image analysis (DIA) techniques have been developed to enhance specificity. Traditional methods can be prone to errors, such as including unsaturated pixels (false positives) or missing stained pixels (false negatives). nih.gov To address this, optimized algorithms have been created that use more robust filtering of stained pixels. This preprocessing increases the specificity for Picrosirius Red staining versus the background, allowing for a lower detection threshold and a more dynamic range, which improves both the sensitivity and accuracy of fibrosis quantification. nih.gov Additionally, pre-treating sections with phosphomolybdic acid can be used for pH acclimatization before staining. nih.gov

Table 2: Methodological Refinements for Sirius Red F3B Staining

RefinementPurposeRecommended ProtocolReference(s)
Staining Time Achieve near-equilibrium staining for consistency.Stain in Picrosirius Red solution for 1 hour. emory.edu, labomoderne.com
Washing Step Remove excess and non-specifically bound dye.Wash in two changes of acidified water (e.g., 0.5% acetic acid in water). emory.edu, uni-freiburg.de
Digital Image Analysis Increase specificity and sensitivity of quantification.Use optimized filtering algorithms (e.g., PSROPT) to reduce false positives/negatives. nih.gov
Pre-treatment pH acclimatization of the tissue.Immerse slides in 1.0% phosphomolybdic acid solution for 2 minutes. nih.gov

Table 3: Chemical Compounds Mentioned

Advanced Methodologies and Analytical Applications in Research

Quantitative Assessment of Collagenous Structures

Sirius Red F3B hexaanion is a cornerstone in the quantitative analysis of collagen, primarily due to its ability to enhance the natural birefringence of collagen fibers. emory.edubiognost.com This enhancement is a result of the parallel binding of the elongated dye molecules to the long axis of collagen molecules. biognost.comnih.gov

Polarized Light Microscopy for Birefringence Analysis

When tissue sections stained with Picrosirius Red (a solution of Sirius Red F3B in picric acid) are viewed under polarized light, collagen fibers appear brightly colored against a dark background, a phenomenon that significantly aids in their identification and quantification. nih.govscytek.com This technique is considered more specific for collagen than other common histological stains. nih.gov

Birefringence is an optical property of a material where the refractive index depends on the polarization and propagation direction of light. Collagen naturally exhibits birefringence due to its highly organized, crystalline-like structure. The elongated, anionic molecules of Sirius Red F3B align themselves parallel to the long axis of collagen fibrils. biognost.comnih.gov This highly ordered arrangement of dye molecules along the collagen fibers dramatically increases the inherent birefringence, making even thin collagen fibers readily visible under polarized light. biognost.comperiodikos.com.br This staining-induced enhancement is often referred to as a topo-optical reaction. periodikos.com.br The strong linear anionic nature of the dye facilitates its binding to the basic groups on collagen molecules at a low pH. biognost.com

Under polarized light, collagen fibers stained with Sirius Red F3B exhibit a spectrum of colors, which has been correlated with fiber thickness and organization. nih.govperiodikos.com.br Thicker, more mature, and tightly packed Type I collagen fibers typically appear as yellow to red, while thinner, less organized Type III collagen fibers, often found in reticular networks, appear green. nih.gov This color differentiation allows for a semi-quantitative assessment of the different collagen types present in a tissue sample. nih.gov However, it is important to note that while fiber thickness is a major determinant of the polarization color, the packing density and alignment of the collagen molecules also play a significant role. nih.gov Tightly packed and well-aligned collagen molecules tend to produce polarization colors of longer wavelengths (yellow, orange, red). nih.gov

Table 1: Correlation of Polarization Color with Collagen Fiber Characteristics

Polarization ColorAssociated Collagen Type (Primarily)Fiber Characteristics
Green to Yellowish-GreenType IIIThin, immature, loosely arranged fibers
Yellow-Orange to RedType IThick, mature, densely packed fibers

This table provides a generalized correlation. The exact color can be influenced by factors such as the specific tissue type, fixation methods, and the precise settings of the polarizing microscope.

Optical retardation is a quantitative measure of the phase difference between two orthogonal components of polarized light as they pass through a birefringent material. It is directly proportional to the thickness and the difference in refractive indices (birefringence) of the specimen. Staining with Picrosirius Red has been shown to increase the optical retardation of collagen bundles by a factor of 5 to 6. nih.gov This significant increase allows for more sensitive and accurate measurements of collagen content and organization. Techniques utilizing polarized light imaging can measure the relative phase change, or retardance, to quantify the birefringent properties of a tissue sample, which in turn correlates with the density, alignment, and thickness of the collagen fibers. nih.gov

Digital Image Analysis and Automated Quantification

The advancement of digital imaging has revolutionized the analysis of Sirius Red-stained tissues, enabling objective and reproducible quantification of collagen.

To overcome the limitations and subjectivity of manual analysis, researchers have developed sophisticated algorithms for the automated detection and quantification of collagen fibers in digital images of Picrosirius Red-stained sections. nih.govnih.gov These algorithms often employ advanced color-based segmentation techniques to specifically identify the stained pixels corresponding to collagen. nih.gov For instance, some algorithms have proven to be more accurate than traditional filtering methods based on principal color components (Red-Green-Blue; RGB) for detecting Picrosirius Red staining. researchgate.netnih.gov These custom algorithms can improve both the specificity and sensitivity of collagen detection. nih.gov Furthermore, some methods incorporate automated morphological classification of fibers based on their compactness, allowing for a more detailed characterization of the fibrotic landscape. nih.govnih.gov Such digital methods provide a robust and minimally operator-dependent approach for fibrosis analysis, enabling accurate quantification and pattern recognition across different organs and disease models. nih.gov

Morphological Segmentation and Characterization of Fibers

Sirius Red F3B, often used in a picrosirius red (PSR) solution, is instrumental in the morphological segmentation and characterization of collagen fibers in tissue sections. nih.govmdpi.comnih.gov When viewed under brightfield microscopy, collagen fibers stained with PSR appear red against a pale yellow background, providing excellent contrast for visualization and subsequent digital image analysis (DIA). biorxiv.orgemory.eduwikipedia.org This high contrast allows for the development of robust algorithms to specifically and sensitively detect collagen fibers. nih.govmdpi.com

Advanced DIA techniques applied to PSR-stained tissues enable the segmentation of histological structures and the automated morphological classification of fibers based on characteristics like compactness and density. nih.govmdpi.com For instance, a novel algorithm was developed that proved more accurate for PSR detection than traditional red-green-blue (RGB) filtering, which was prone to incomplete fiber detection and false positives. nih.gov This optimized method allows for the classification of fibers into categories such as "compact" and "scattered," providing a more detailed characterization of the fibrotic state. nih.gov This approach facilitates a spatiotemporal characterization of collagen deposition and organization, allowing for pattern recognition to better describe the characteristics of fibrosis. nih.gov

The analysis of PSR-stained sections can be further enhanced by computer-assisted recognition of tissue architecture, which allows for the automated quantification of fibrosis in large tissue samples. nih.govmdpi.com This method generates outcomes expressed as the collagen proportionate area (CPA), which is the area occupied by collagen relative to the entire tissue section. nih.govmdpi.com This technique has been successfully applied to quantify fibrosis in various organs, including the liver, kidney, and lung. nih.govmdpi.com

Comparative Analysis with Other Histological Stains for Collagen Quantification

Sirius Red F3B staining, particularly as picrosirius red (PSR), is frequently compared with other common histological stains for collagen quantification, most notably Masson's trichrome and van Gieson. nih.govcabidigitallibrary.orgnih.govnih.govplos.org

Versus Masson's Trichrome:

Specificity and Accuracy: PSR staining is considered more specific for collagen compared to Masson's trichrome. nih.gov Masson's trichrome can stain other matrix elements, potentially leading to an overestimation of collagen content. nih.gov3helix.com In contrast, PSR's high affinity for collagen fibrils results in more accurate and reliable quantification. nih.gov Studies have shown that PSR staining has less variation and detects delicate fibrous septa more effectively than Masson's trichrome. nih.gov

Reproducibility: PSR staining demonstrates higher reproducibility. One study reported intraclass correlation coefficients of 0.99 for slides stained in the same batch and 0.92 for different batches with PSR, while Masson's trichrome was less consistent. nih.govnih.gov

Versus van Gieson:

Sensitivity: A combination of Sirius Red with Fast Green has been shown to be significantly more sensitive for both qualitative and quantitative evaluation of collagen fibers compared to Sirius Red alone or van Gieson staining. nih.govplos.org In one study on rat colon, the Sirius Red/Fast Green method detected 3.2 times more collagen in the whole colonic wall and 19.2 times more in the tunica muscularis compared to van Gieson. nih.govplos.org

Visualization: The Sirius Red/Fast Green combination provides excellent visualization of even thin collagen networks against a green-stained background of non-collagenous components. nih.govplos.org

The choice of stain can significantly impact the results of collagen quantification. The higher specificity and reproducibility of Sirius Red F3B make it a preferred method for many researchers focusing on accurate collagen assessment. nih.govnih.gov

Table 1: Comparative Analysis of Histological Stains for Collagen Quantification

Feature Sirius Red F3B (Picrosirius Red) Masson's Trichrome van Gieson
Specificity for Collagen High, binds specifically to collagen fibrils. nih.gov Lower, can stain other matrix components. nih.gov3helix.com Stains collagen, but may be less specific than PSR.
Reproducibility High, with excellent inter- and intra-batch consistency. nih.govnih.gov Lower, with more variability between operators and batches. nih.gov Not as extensively documented for reproducibility as PSR.
Sensitivity High, especially when combined with Fast Green. nih.govplos.org Generally considered sensitive for collagen. Less sensitive than Sirius Red/Fast Green combination. nih.govplos.org
Common Applications Quantification of collagen in fibrosis research, analysis of collagen fiber morphology. nih.govmdpi.comnih.gov General assessment of tissue morphology and fibrosis. nih.govhistoindex.com General collagen staining. nih.govplos.org
Advantages Inexpensive, stable solution, simple and fast protocol. nih.gov Well-established, widely used. histoindex.com Simple staining procedure.
Limitations Can be less effective for visualizing very thin or disorganized fibrils in some contexts. researchgate.net Potential for overestimation of collagen due to non-specific staining. 3helix.com Lower sensitivity for detecting fine collagen networks. nih.govplos.org

Spectrophotometric Assays in Tissue Analysis

Beyond its use in microscopy, Sirius Red F3B is a key reagent in spectrophotometric assays for the quantitative analysis of collagen in tissue homogenates and cell cultures. nih.govresearchgate.netnih.gov This method provides a global estimation of collagen levels within a sample. uzh.ch

The assay is based on the selective binding of Sirius Red F3B to collagen under acidic conditions. nih.gov The stained collagen is then eluted using a solution of sodium hydroxide (B78521) and methanol, and the absorbance of the eluate is measured spectrophotometrically, typically at a wavelength around 540-570 nm. researchgate.netnih.govresearchgate.net The amount of collagen in the sample is directly proportional to the absorbance of the eluted dye. researchgate.netnih.gov

This technique has been shown to have a high correlation with traditional methods of collagen quantification, such as measuring hydroxyproline (B1673980) content. nih.gov One study found a 98.5% correlation between the absorbance of eluted Sirius Red dye and hydroxyproline content determined by high-performance liquid chromatography (HPLC). nih.gov

The Sirius Red-based spectrophotometric assay is valued for its simplicity, cost-effectiveness, and high sensitivity. nih.gov It is widely used in fibrosis-related research and for preclinical drug screening to investigate the effects of various agents on collagen production. nih.gov Optimization of the assay, including incubation times, temperature, and solution concentrations, has led to a highly linear and sensitive method for quantifying both cell-associated and soluble immature collagens. nih.gov

Integration with Advanced Microscopy Techniques

The utility of Sirius Red F3B extends beyond conventional brightfield microscopy, as it can be integrated with more advanced imaging modalities to provide enhanced visualization and quantification of collagen architecture.

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Microscopy Enhancement

Sirius Red F3B acts as a harmonophore, enhancing the signal-to-noise ratio in optical harmonic generation imaging. nih.gov This property is particularly beneficial for Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) microscopy, techniques that are increasingly used for studying fibrillar collagen. nih.govmdpi.com

SHG microscopy is a label-free technique that is highly specific for non-centrosymmetric structures like fibrillar collagen. mdpi.comnih.gov While SHG can be used on unstained tissue, staining with Picrosirius Red (PSR) can, in some contexts, enhance the signal. nih.gov However, in cardiac tissue, it has been observed that the majority of the SHG signal in PSR-stained samples arises from myosin, making the specific isolation of the collagen signal challenging. nih.gov

In contrast, THG microscopy has shown high specificity for PSR-stained tissue in both fibrotic and non-fibrotic hearts. nih.gov This suggests that THG of PSR-stained tissue is a more reliable method for fibrosis quantification in this specific context compared to SHG. nih.gov

A key advantage of combining PSR staining with these advanced microscopy techniques is the ability to perform more detailed quantitative analysis of collagen fiber features. nih.govnih.gov Studies have compared the collagen metrics obtained from SHG microscopy with those from PSR staining combined with standard polarization microscopy (PSR-POL). nih.govnih.gov These comparisons have shown that while SHG remains the "gold standard" for experimental settings, PSR-POL can produce similar quantitative trends for most collagen metrics, such as fiber alignment, length, and width. nih.govnih.gov Interestingly, PSR-POL has been found to detect higher fiber counts and alignment compared to SHG, while still correlating well with the SHG results. nih.govnih.gov This indicates that PSR-POL can be a sufficient and valuable surrogate for certain types of collagen quantification in a conventional clinical pathology laboratory. nih.govnih.gov

Applications in Fluorescence Microscopy

Sirius Red F3B also has applications in fluorescence microscopy. A significant advantage of fluorescence microscopy is that the signal intensity generally scales linearly with the abundance of the dye over a wide dynamic range, allowing for quantification of integrated intensity rather than just the percentage of stained area. nih.gov

Research has demonstrated that the fluorescence intensity of Sirius Red F3B is linear over a wide range of collagen I surface densities, indicating that it is a reliable measure of the amount of collagen present. nih.gov This allows for the quantification of total fluorescence intensity, providing a sensitive measure of differences in collagen content, for example, between healthy and fibrotic tissues. nih.gov The use of Sirius Red in fluorescence microscopy offers a valuable tool for quantitative analysis in studies of fibrosis and other conditions involving changes in collagen deposition. nih.gov

Methodological Optimization and Reproducibility in Research Protocols

The reliability and reproducibility of research findings using Sirius Red F3B are highly dependent on the optimization of staining protocols. Several factors can influence the quality and consistency of the staining, and careful attention to these details is crucial for obtaining accurate and comparable results.

A standard protocol for Picrosirius Red staining involves deparaffinizing and hydrating tissue sections, followed by staining in a solution of Sirius Red F3B dissolved in saturated aqueous picric acid. emory.eduprotocols.io The picric acid serves to create an acidic environment (around pH 2) which protonates the amino groups in collagen, enhancing the binding of the negatively charged Sirius Red molecules. biorxiv.orgbiorxiv.org It also helps to suppress non-specific staining of other tissue components. biorxiv.orgbiorxiv.org

Key parameters that require optimization include:

Staining Time: A staining time of one hour is often recommended to achieve near-equilibrium staining, which does not significantly increase with longer incubation times. emory.edulabomoderne.com Shorter staining times should be avoided as they may not produce consistent results. emory.edulabomoderne.com

Washing Steps: After staining, washing in acidified water is a critical step to remove excess, unbound dye. emory.edu Washing in plain water can lead to the loss of bound dye from the tissue sections. emory.edu

Dehydration: Vigorous shaking to physically remove water before dehydration in ethanol (B145695) can also help prevent dye loss. emory.edu

Dye Concentration and Purity: The concentration of Sirius Red F3B in the staining solution can be effective over a range, typically from 0.01% to 0.5%. researchgate.net It is also crucial to use the correct dye, Sirius Red F3B (C.I. 35782, also known as Direct Red 80), as other dyes with similar names may not have the same staining properties. emory.eduemory.edu The purity of the dye can also vary, with some commercial preparations containing a significant proportion of non-dye substances. researchgate.net

The development of robust and minimally operator-dependent digital image analysis methods further enhances the reproducibility of quantification. nih.govmdpi.com By standardizing both the staining protocol and the subsequent analysis, researchers can ensure greater consistency and reliability within and between studies, allowing for more accurate comparisons of fibrosis across different models and conditions. nih.gov

Standardization of Staining Protocols (e.g., Picric Acid Concentration, pH, Incubation Time)

The Picro-Sirius Red (PSR) staining method is a widely used technique for the detection of collagen fibers. nih.gov The specificity and intensity of the stain are highly dependent on several key parameters that must be carefully controlled.

Picric Acid Concentration:

Sirius Red F3B is most effective when dissolved in a saturated aqueous solution of picric acid. ucsf.eduemory.edu The picric acid serves a dual purpose: it provides the necessary acidic environment and acts as a counterstain for non-collagenous components, which typically appear yellow. labomoderne.comboekelsci.com A common concentration for the picric acid solution is 1.2% or 1.3% in water. ucsf.eduprotocols.io The combination of the elongated Sirius Red dye molecules and the acidic conditions facilitates the specific binding to the parallel-aligned cationic collagen fibers. nih.gov

pH:

The pH of the staining solution is a critical factor for selective collagen staining. An acidic environment, typically with a pH between 1 and 3, is essential to enhance the binding of the anionic dye to the cationic collagen fibers. researchgate.netresearchgate.net Some protocols recommend the use of phosphomolybdic acid as a pre-treatment to acclimatize the tissue to the acidic pH. nih.govscytek.com This step can also help to eliminate yellow cytoplasmic staining that might obscure thin collagenous septa. scytek.comabcam.cn After staining, a wash with acidified water (e.g., 0.5% acetic acid) is often employed to remove excess, non-specifically bound dye and prevent its loss during subsequent dehydration steps. emory.edulabomoderne.com

Incubation Time:

The optimal incubation time for PSR staining can vary depending on the tissue type, thickness, and desired outcome. Many protocols suggest an incubation period of 60 to 90 minutes to achieve near-equilibrium staining, ensuring that the color intensity does not significantly increase with longer times. labomoderne.comscytek.comabcam.cnabcam.com Shorter incubation times are generally not recommended, even if the initial coloration appears adequate. labomoderne.com However, for certain applications, such as in vitro microplate assays, a shorter incubation time of 15 to 30 minutes may be sufficient. nih.gov For thicker sections, longer staining times or staining in a heated dye bath might be necessary to achieve the desired intensity. boekelsci.combiotna.net

ParameterRecommended Range/ValueRationaleSource
Picric Acid Saturated aqueous solution (approx. 1.2-1.3%)Provides acidic pH and counterstains non-collagenous components. ucsf.eduprotocols.io
pH 1 - 3Enhances specific binding of anionic dye to cationic collagen. researchgate.netresearchgate.net
Incubation Time 60 - 90 minutes (for tissue sections)Allows for near-equilibrium staining. labomoderne.comscytek.comabcam.cnabcam.com
Incubation Time 15 - 30 minutes (for in vitro assays)Sufficient for collagen detection in microplates. nih.gov

Considerations for Sample Preparation and Mounting Media

Proper sample preparation and the choice of an appropriate mounting medium are crucial for the successful application and interpretation of Sirius Red F3B staining.

Sample Preparation:

Sirius Red staining is most commonly performed on paraffin-embedded tissue sections. nih.govlabomoderne.com The standard procedure involves deparaffinization and rehydration of the sections through a series of xylene and graded ethanol washes. ucsf.educhondrex.com Fixation is also a critical step; neutral buffered formalin is a frequently used fixative. labomoderne.comstainsfile.com The type of fixative can influence the staining pattern, with coagulant fixatives potentially leading to redder tones and cross-linking fixatives resulting in more yellowish hues. boekelsci.combiotna.net For frozen sections, which may be more prone to background staining, a post-fixation step with formaldehyde (B43269) can be beneficial. researchgate.net Some protocols also incorporate a nuclear counterstain, such as Weigert's hematoxylin, before the PSR staining. emory.edulabomoderne.com

Mounting Media:

After staining and dehydration, a resinous mounting medium is typically used to coverslip the slides for long-term preservation and microscopic examination. labomoderne.comboekelsci.comstainsfile.com The choice of mounting medium is important as some aqueous-based media can lead to the leaching of the dye. It is also possible to multiplex PSR staining with immunohistochemistry; however, this requires careful optimization of antigen retrieval methods to avoid altering the Sirius Red staining pattern. nih.govresearchgate.net Heat-induced antigen retrieval, a common technique in immunohistochemistry, can cause non-specific background and nuclear staining with Sirius Red. researchgate.net

Preparation StepKey ConsiderationRationaleSource
Fixation Neutral buffered formalin is common.Fixative type can influence staining color. labomoderne.comboekelsci.combiotna.net
Sectioning Paraffin-embedded sections are standard.Provides good tissue morphology. nih.govlabomoderne.com
Deparaffinization Xylene and graded ethanol series.Prepares the tissue for aqueous staining solutions. ucsf.educhondrex.com
Counterstaining Optional (e.g., Weigert's hematoxylin).To visualize cell nuclei. emory.edulabomoderne.com
Mounting Resinous mounting medium.Ensures long-term preservation and compatibility. labomoderne.comboekelsci.comstainsfile.com

Spectral and Optical Properties Relevant to Research Characterization

Absorption Spectra and Chromatic Characteristics

The interaction of Sirius Red F3B hexaanion with light, as defined by its absorption spectrum, is fundamental to its function as a biological stain. The specific wavelengths of light absorbed by the dye determine its color and provide a basis for its identification and quality control.

UV/Visible Absorption Maxima and Shoulders

When dissolved in a 1% acetic acid solution, Sirius Red F3B (also known as C.I. 35780 or Direct Red 80) exhibits a distinctive UV/Visible absorption spectrum. researchgate.net This spectrum is characterized by a prominent absorption maximum in the visible range at approximately 528-529 nm, which is responsible for its deep red color. researchgate.netresearchgate.netnih.gov Accompanying this main peak is a noticeable shoulder at around 500 nm. researchgate.netresearchgate.netnih.gov

In the ultraviolet (UV) region, the dye displays several absorption peaks. These include two smaller peaks at approximately 281-282 nm and 372 nm, and a more significant peak in the lower UV range, between 230-235 nm. researchgate.netresearchgate.netnih.gov Buffered solutions of the dye have also been reported to show UV maxima at 220 nm, 235 nm, and 290 nm, and visible maxima at 420 nm, 520 nm, and 545 nm. drugfuture.com

The following table summarizes the characteristic absorption maxima for this compound.

Spectral RegionPeak Wavelength (nm)Notes
Visible528-529Main absorption peak, responsible for the red color. researchgate.netresearchgate.netnih.gov
Visible~500A distinct shoulder on the main absorption peak. researchgate.netresearchgate.netnih.gov
Ultraviolet372A narrow peak in the UV range. researchgate.netresearchgate.netnih.gov
Ultraviolet281-282Another narrow peak in the UV range. researchgate.netresearchgate.netnih.gov
Ultraviolet230-235A large absorption peak in the low UV range. researchgate.netresearchgate.netnih.gov

Correlation of Spectral Data with Staining Performance and Dye Purity

The characteristic absorption spectrum of Sirius Red F3B is a critical determinant of its staining efficacy and is used as a benchmark for dye certification by bodies such as the Biological Stain Commission. researchgate.netnih.gov For a sample to be certified, it must present an absorption spectrum with the aforementioned characteristic peaks and shoulders. researchgate.netresearchgate.netnih.gov This ensures that the dye possesses the correct chromophoric structure necessary for its specific binding to collagen and amyloid.

Interestingly, research has shown that the dye content in commercial preparations of Sirius Red F3B can be as low as 25%, with the remainder being composed of substances like sodium chloride, which is often used as a diluent. researchgate.net While significant variations in dye content might be expected to impact staining, studies have indicated that this is not necessarily the case for Sirius Red F3B. researchgate.net The staining performance appears to be satisfactory across a range of dye concentrations, typically from 0.01% to 0.5% in a saturated aqueous picric acid solution. researchgate.net

Topo-optical Reactions and Induced Anisotropy

Beyond its chromatic properties, Sirius Red F3B is highly valued for its ability to induce or enhance birefringence in stained biological structures, a phenomenon central to topo-optical reactions. periodikos.com.br This allows for the visualization of the molecular organization of certain macromolecules, most notably collagen, when viewed under polarized light.

Dispersion of Birefringence in Stained Preparations

The birefringence observed in Sirius Red-stained preparations is not uniform across all wavelengths of light, a phenomenon known as the dispersion of birefringence. While detailed quantitative studies on the dispersion of birefringence for Sirius Red F3B are not extensively reported in the provided context, the observed color variations in stained collagen under polarized light are a direct consequence of this principle.

The interference colors seen in polarized light microscopy are dependent on the optical path difference, which in turn is a function of the birefringence and the thickness of the specimen. As birefringence itself varies with wavelength, the retardation for different colors of light will also vary. This results in the vibrant and differential coloration of collagen fibers of varying thicknesses. For instance, thicker collagen fibers often appear yellow or orange, while thinner fibers may appear green. researchgate.net This qualitative observation of color is a practical application of the dispersion of birefringence and is invaluable for assessing the maturity and organization of collagen in tissues.

It is important to note that while the picro-sirius red technique is renowned for its specificity for collagen, it has been demonstrated that Sirius Red can also induce birefringence in other highly organized protein structures, such as the intermediate filaments within cells and the scaffold of mitotic chromosomes. periodikos.com.br This underscores the principle that the induced anisotropy is a result of the ordered binding of the dye to any suitably arranged macromolecular structure. periodikos.com.br

Contribution to Fundamental Biological Research

Studies on Extracellular Matrix Remodeling and Fibrogenesis Models

Sirius Red F3B hexaanion, often used in a picro-sirius red solution, is a cornerstone for studying the extracellular matrix (ECM), particularly in the context of fibrosis. emory.edumdpi.commdpi.com Fibrosis, the excessive accumulation of ECM components, is a hallmark of many chronic diseases. researchgate.net The dye's ability to specifically stain collagen fibers makes it an invaluable tool for visualizing and quantifying the extent of fibrotic changes in various organs. mdpi.commdpi.comprotocols.io

In models of liver fibrosis, such as those induced by chronic hepatitis C or chemical agents, Sirius Red staining is considered more accurate and reliable for quantifying hepatic collagen than traditional methods like Masson's trichrome. capes.gov.brnih.gov It can detect delicate fibrous septa and spurs more effectively, providing a more precise assessment of the collagen proportional area (CPA). capes.gov.brnih.gov Studies have shown a strong correlation between CPA measured with Sirius Red and serum markers of fibrosis. capes.gov.brnih.gov This technique is widely used to evaluate the efficacy of anti-fibrotic therapies in preclinical models. researchgate.netresearchgate.net

Similarly, in cardiovascular research, Picrosirius Red staining is a standard method for visualizing and quantifying myocardial fibrosis, a key pathological feature in many heart diseases. plos.orgnih.govresearchgate.net It allows for the clear distinction of collagen from surrounding muscle tissue and is used to assess the extent of scarring after myocardial infarction. researchgate.netnih.gov The enhanced birefringence of collagen stained with Picrosirius Red when viewed under polarized light provides additional information about the organization and density of collagen fibers. nih.govnih.gov

The application of Sirius Red extends to other organs as well, including the kidney and lung, where it is used to study fibrosis in models of chronic kidney disease and pulmonary fibrosis. mdpi.complos.org Furthermore, it is employed in studies of intestinal inflammation and fibrosis, allowing for the quantification of collagen deposition in the colonic wall. plos.org The combination of Sirius Red with other stains, such as Fast Green, can further enhance the visualization and quantification of collagen in relation to total protein. plos.org

Organ SystemFibrogenesis ModelKey Findings with Sirius Red F3BCitations
LiverChronic Hepatitis C, Chemical-induced fibrosisMore accurate quantification of collagen proportional area (CPA) compared to Masson's trichrome; detects delicate fibrous septa. capes.gov.brnih.gov
CardiovascularMyocardial infarction, Pressure overloadVisualization and quantification of myocardial fibrosis and scar tissue. Enhanced analysis of collagen organization with polarized light. plos.orgnih.govresearchgate.netnih.gov
KidneyChronic kidney disease modelsAssessment of tubulointerstitial fibrosis and abnormal collagen deposition. mdpi.complos.org
LungPulmonary fibrosis modelsQuantification of collagen accumulation in lung parenchyma. mdpi.complos.org
GastrointestinalInflammatory bowel disease modelsQuantification of collagen deposition in the colonic wall. plos.org

Investigations into Tissue Organization and Ultrastructure

This compound, particularly when combined with polarization microscopy, is a powerful technique for investigating the organization and ultrastructure of tissues. nih.govnih.gov This method, known as the picro-sirius-polarization method, relies on the principle that the elongated Sirius Red molecules align parallel to the long axis of collagen fibers, enhancing their natural birefringence. nih.govnih.gov This enhancement allows for the detailed visualization of the arrangement and density of collagen networks, which is critical for understanding tissue architecture in both normal and pathological states. nih.govnih.govabcam.com

A significant application of this technique is the differentiation of collagen types. nih.govjst.go.jp Under polarized light, thick, densely packed collagen type I fibers typically appear yellow, orange, or red, while thin, loosely arranged collagen type III fibers appear green. nih.govjst.go.jphellobio.com This distinction is valuable in studying various tissues, including tendon, skin, and myocardium, where the relative abundance and organization of these collagen types are crucial for their biomechanical properties. nih.gov However, it is important to note that the interpretation of color can be influenced by factors such as fiber orientation and thickness, and some studies suggest that immunohistochemistry may be superior for definitive collagen typing. nih.gov

In liver histology, Sirius Red staining provides a more accurate and reliable quantification of hepatic collagen compared to other methods, allowing for a detailed analysis of the architectural changes that occur during the progression of fibrosis. capes.gov.brnih.gov It effectively highlights the delicate fibrous septa that disrupt the normal liver architecture. capes.gov.br Similarly, in the study of tendons, Picrosirius Red staining is the standard method to evaluate the organization of collagen fibers, which are the primary determinants of the tissue's tensile strength. nih.gov

The technique is also valuable for examining the ultrastructure of other tissues. For instance, it can be used to study the collagen framework of the heart, providing insights into the structural changes that accompany cardiac diseases. nih.gov In the colon, the combination of Sirius Red with Fast Green staining allows for a detailed description of the distribution patterns of collagen fibers within the different layers of the intestinal wall. plos.org

Research on Amyloidogenesis and Protein Aggregation Mechanisms

This compound is also a valuable tool in the study of amyloidogenesis, the process of amyloid fibril formation, which is characteristic of a range of debilitating diseases, including Alzheimer's disease and various forms of systemic amyloidosis. medchemexpress.comstainsfile.comstainsfile.com Similar to its interaction with collagen, Sirius Red binds to the beta-sheet structures that are characteristic of amyloid deposits. stainsfile.comstainsfile.comstainsfile.com

When stained with Sirius Red and viewed under polarized light, amyloid deposits exhibit a characteristic apple-green birefringence. stainsfile.comstainsfile.com This property makes Sirius Red a useful histochemical stain for the detection and identification of amyloid in tissue sections. stainsfile.comchop.eduresearchgate.net While Congo red is often considered the gold standard for amyloid staining, Sirius Red offers a comparable, and in some cases, advantageous alternative. researchgate.netnih.gov

Research has shown that Sirius Red can be used to demonstrate amyloid in various tissues, including the heart in cases of cardiac amyloidosis. researchgate.net The staining can reveal the extent and distribution of amyloid deposition, providing insights into the pathology of the disease. researchgate.net However, it is important to be aware of potential limitations. Some studies have reported that Sirius Red may stain early amyloid deposits weakly and can sometimes exhibit nonspecific staining of fibrous tissues in animal models. nih.gov

Despite these considerations, Sirius Red remains a widely used and valuable method in amyloid research. It is employed in protocols specifically designed for amyloid staining, often involving an alkaline solution to enhance the specificity of the reaction. stainsfile.com The dye's ability to stain both collagen and amyloid also makes it a useful tool for studying the interplay between these two components in tissues affected by amyloid diseases. stainsfile.com

ApplicationKey Features of Sirius Red StainingCitations
Detection of Amyloid DepositsStains amyloid red under bright-field microscopy. stainsfile.com
Identification of AmyloidExhibits apple-green birefringence under polarized light. stainsfile.comstainsfile.com
Comparison with other stainsConsidered a valuable alternative to Congo red for amyloid detection. researchgate.netnih.gov
Specific ProtocolsAlkaline Sirius Red methods are used for enhanced specificity. stainsfile.com

Application in Cell Biology Research (e.g., cytoskeleton, chromosomes)

The utility of this compound extends to fundamental cell biology research, where it has been employed to study the organization of intracellular structures such as the cytoskeleton and chromosomes. chop.eduperiodikos.com.br When combined with polarized light microscopy, Picrosirius Red staining can reveal the spatial orientation of ordered molecular structures within cells. periodikos.com.br

Studies have shown that Picrosirius Red can enhance the birefringence of the cytoskeleton, particularly the intermediate filaments. periodikos.com.br This suggests that the dye molecules align with these filamentous structures, allowing for the visualization of their arrangement within the cell. This application provides a valuable tool for investigating the organization of the cytoskeleton and how it changes in response to various stimuli or in different cell types. periodikos.com.br

Furthermore, Picrosirius Red has been used to stain mitotic chromosomes. periodikos.com.br The dye is thought to bind to the chromosome scaffold, a proteinaceous core that organizes the chromatin into the condensed structure of a mitotic chromosome. periodikos.com.br The enhanced birefringence observed after staining suggests an ordered arrangement of the dye molecules along the chromosome scaffold. This allows for the study of the ultrastructure and spatial orientation of chromosomes, providing insights into the mechanisms of chromosome condensation and segregation during cell division. periodikos.com.br

While the precise molecular interactions are still under investigation, the ability of Sirius Red to enhance the anisotropy of these ordered biological structures makes it a useful topo-optical reagent in cell biology. periodikos.com.br It is important to note that the dye itself does not create the ordered structure but rather enhances the visibility of pre-existing molecular order. periodikos.com.br

Future Directions and Emerging Research Avenues

Development of Novel Sirius Red F3B Derivatives for Enhanced Specificity or Imaging

While Sirius Red F3B is a cornerstone for collagen staining, the development of novel derivatives could address some of its inherent limitations and unlock new imaging capabilities. Current research highlights a need for probes with greater specificity, particularly for different collagen types or for distinguishing between nascent and mature collagen fibers.

One promising direction is the synthesis of Sirius Red F3B analogs with modified functional groups. These modifications could be designed to enhance binding affinity and specificity for particular collagen subtypes, which is currently a challenge with the parent molecule. The ability to selectively visualize type I versus type III collagen, for instance, would have profound implications for studying fibrosis and wound healing with greater precision.

Furthermore, the conjugation of Sirius Red F3B to fluorescent moieties could transform it into a tool for in vivo imaging. The development of far-red or near-infrared fluorescent derivatives would be particularly advantageous for deep-tissue imaging, minimizing autofluorescence and enhancing signal-to-noise ratios. nih.govmdpi.com Such probes could enable real-time visualization of collagen dynamics in living organisms, offering unprecedented insights into disease progression and therapeutic response.

The limitations of current Picrosirius Red staining, including non-specific binding, have spurred the development of alternative high-specificity probes like Collagen Hybridizing Peptides (CHPs). 3helix.com The principles behind the design of these highly specific probes could inform the rational design of novel Sirius Red F3B derivatives. By understanding the molecular interactions that confer specificity, researchers can aim to create a new generation of Sirius Red-based stains with superior performance.

Table 1: Potential Modifications for Novel Sirius Red F3B Derivatives

Modification StrategyPotential AdvantageResearch Goal
Alteration of Sulfonate Group PositioningEnhanced specificity for different collagen typesSelective visualization of collagen I vs. III
Conjugation to Fluorophores (e.g., NIR dyes)Enables in vivo and deep-tissue imagingReal-time monitoring of fibrosis
Introduction of Biotin or Other Affinity TagsFacilitates signal amplification and multiplexingIncreased sensitivity for low-abundance collagen
Synthesis of Analogs with Varied Molecular LengthImproved penetration into dense tissuesMore uniform staining of fibrotic lesions

Advanced Computational Models for Dye-Biomolecule Interactions

The precise mechanisms by which Sirius Red F3B binds to collagen and amyloid fibrils are not fully elucidated at the atomic level. Advanced computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to investigate these interactions in silico. nih.gov Such models can provide invaluable insights that can guide the development of new derivatives and improve existing staining protocols.

MD simulations can be employed to model the docking of the Sirius Red F3B hexaanion onto the collagen triple helix or into the beta-sheet structures of amyloid fibrils. stonybrook.edunih.gov These simulations can predict the most energetically favorable binding poses and identify the key amino acid residues involved in the interaction. This information is crucial for understanding the basis of the dye's specificity.

Furthermore, computational models can be used to explore the influence of environmental factors, such as pH and ionic strength, on the binding affinity and stability of the dye-biomolecule complex. This could lead to the optimization of staining protocols for different tissue types and fixation methods. The insights gained from these simulations could also explain the differences in birefringence observed with different collagen types and packing densities.

By simulating the behavior of hypothetical Sirius Red F3B derivatives with altered chemical structures, researchers can pre-screen potential candidates for synthesis. This computational-guided approach can significantly accelerate the development of new probes with desired properties, such as enhanced binding affinity or selectivity, making the research and development process more efficient and cost-effective.

High-Throughput Screening Methodologies Utilizing Sirius Red F3B Staining

The increasing need for new anti-fibrotic therapies has driven the development of high-throughput screening (HTS) assays to identify promising drug candidates. Sirius Red F3B staining has been successfully adapted for use in microplate-based assays, providing a robust and cost-effective method for quantifying collagen production in vitro. nih.govnih.gov

These assays typically involve culturing fibroblasts in 96-well plates and treating them with potential anti-fibrotic compounds. After a period of incubation, the cells are fixed, and the extracellular matrix is stained with Sirius Red. The bound dye is then eluted and quantified colorimetrically, providing a measure of total collagen deposition. nih.govsemanticscholar.org This method is highly amenable to automation and allows for the rapid screening of large compound libraries. nih.gov

Future developments in this area are likely to focus on increasing the throughput and sensitivity of these assays. This could involve the use of automated microscopy and image analysis platforms to quantify Sirius Red staining directly in the wells, eliminating the need for the elution step. nih.govnih.gov Digital image analysis algorithms can be developed to not only quantify the amount of collagen but also to analyze its morphology and organization, providing more detailed information about the effects of the tested compounds. researchgate.net

The integration of Sirius Red F3B-based HTS with other cell-based assays, such as those for cell viability and proliferation, can provide a more comprehensive picture of a compound's activity and potential toxicity. This multi-parametric approach is essential for the early stages of drug discovery and development. nih.gov

Table 2: Workflow for Sirius Red F3B-Based High-Throughput Screening

StepDescriptionKey Considerations
1. Cell SeedingFibroblasts are seeded in 96-well plates and allowed to adhere.Cell density and uniformity are critical for reproducibility.
2. Compound TreatmentCells are treated with a library of potential anti-fibrotic compounds.Appropriate controls (e.g., TGF-β stimulation) are essential.
3. StainingAfter incubation, cells are fixed and stained with Picrosirius Red solution.Staining time and washing steps must be optimized.
4. QuantificationThe bound dye is eluted and absorbance is measured, or staining is quantified by automated imaging.Linearity and sensitivity of the detection method are important.
5. Data AnalysisThe effect of each compound on collagen production is determined and "hits" are identified.Statistical analysis is used to identify significant effects.

Expansion of Sirius Red F3B Applications in Non-Traditional Research Fields

While the primary applications of Sirius Red F3B are in the study of collagen and amyloid, its utility extends to other areas of biomedical research, and there is potential for further expansion. Its ability to bind to other proteins and biological structures opens up avenues for its use in non-traditional contexts.

One established, yet less common, application is the staining of eosinophil and Paneth cell granules. researchgate.net Further investigation into the specificity and mechanism of this staining could lead to its use as a reliable marker for these cell types in various pathological conditions.

A significant expansion of its application is in the differential quantification of collagenous and non-collagenous proteins. When used in combination with Fast Green FCF, Sirius Red F3B can be used to distinguish and quantify these two protein fractions in tissue sections and cell culture. chondrex.comamsbio.com This dual-staining method provides a more comprehensive analysis of the extracellular matrix composition and has applications in fields such as tissue engineering and regenerative medicine.

The investigation of Sirius Red F3B's binding properties to other protein aggregates beyond amyloid is another potential area of research. Many neurodegenerative and other diseases are characterized by the aggregation of specific proteins. nih.govnih.gov Exploring the ability of Sirius Red F3B to stain these other types of protein aggregates could lead to its use as a broader histopathological tool for proteinopathies.

Furthermore, the principles of Sirius Red F3B binding, which are based on the alignment of the dye molecules with the long axis of the target protein, could be applied to the study of other ordered biological structures. This could include investigations into the organization of cytoskeletal filaments or other supramolecular protein assemblies.

Q & A

Q. How can in vivo applications of Sirius Red F3B be optimized for real-time imaging of liver fibrosis?

  • Develop biocompatible nanoparticle carriers (e.g., PEGylated liposomes) to enhance dye stability and reduce renal clearance.
  • Methodology : Test in murine models using intravital microscopy and correlate signals with post-mortem histopathology .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sirius red F3B hexaanion
Reactant of Route 2
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Reactant of Route 2
Sirius red F3B hexaanion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.